1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide
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Overview
Description
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring fused with an indole ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Indole Ring Formation: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of Benzimidazole and Indole Rings: The benzimidazole and indole rings are then coupled through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzimidazole-5-carboxamide
- 1-methyl-1H-indole-6-carboxamide
- N-methyl-1H-benzimidazole-5-carboxamide
Uniqueness
1-methyl-N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-6-carboxamide is unique due to the presence of both benzimidazole and indole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-methyl-N-(1-methylbenzimidazol-5-yl)indole-6-carboxamide |
InChI |
InChI=1S/C18H16N4O/c1-21-8-7-12-3-4-13(9-17(12)21)18(23)20-14-5-6-16-15(10-14)19-11-22(16)2/h3-11H,1-2H3,(H,20,23) |
InChI Key |
AAJRHHWIEMOGFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
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